4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate
Overview
Description
4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate is a useful research compound. Its molecular formula is C13H18F3NO5S and its molecular weight is 357.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthesis of Organic Compounds : This compound is used as a catalyst or intermediate in various organic synthesis processes. For example, it facilitates the stereoselective conversion of certain compounds into others like norsedamine and sedamine (Pilli & Dias, 1991). It also plays a role in the reactions involving benzocyclic β-keto esters with sulfonyl azides (Benati, Nanni, & Spagnolo, 1999).
Radiolabeling in Biomedical Research : A notable application is in the radiolabeling of biomolecules, particularly peptides. The compound is used for the direct one-step labeling with [18F]-fluoride, essential in the development of radiotracers for imaging in medical diagnostics (Becaud et al., 2009).
Precursor for Aryl [18F] Fluorides : It serves as a precursor in the preparation of aryl [18F] fluorides, which are crucial in the development of PET (Positron Emission Tomography) radiotracers. These radiotracers are used for brain imaging and studying the dopamine uptake system (Haka, Kilbourn, Watkins, & Toorongian, 1989).
Development of Novel Protecting Groups : This compound is involved in the development of new protecting groups in the synthesis of DNA-binding polyamides. Protecting groups are vital in synthetic chemistry for the temporary modification of functional groups to prevent unwanted reactions (Choi et al., 2003).
In Chemical Catalysis : It is used in chemical catalysis, for instance, in Bronsted acid-catalyzed additions, and in facilitating various chemical reactions, including those leading to the synthesis of triazines (Hor et al., 2021; Ghorbani‐Vaghei et al., 2015).
In Polymerization Processes : The compound is also applied in polymerization processes, such as in the ring-opening polymerization of cyclic iminocarbonates, leading to the formation of polymeric materials (Miyamoto et al., 1992).
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
In the context of sm cross-coupling reactions, the result is the formation of a new carbon–carbon bond .
Properties
IUPAC Name |
(4-ethoxycarbonylphenyl)-trimethylazanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO2.CHF3O3S/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4;2-1(3,4)8(5,6)7/h6-9H,5H2,1-4H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRXPMQGBKYWNJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558477 | |
Record name | 4-(Ethoxycarbonyl)-N,N,N-trimethylanilinium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124915-06-6 | |
Record name | 4-(Ethoxycarbonyl)-N,N,N-trimethylanilinium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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